Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorobenzoyl group, an amino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoyl chloride with an appropriate amine to form the intermediate amide. This intermediate is then subjected to cyclization with a thiophene derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-fluorobenzoyl)acetate
- Ethyl 4-[(2-fluorobenzoyl)amino]benzoate
- 4-[(2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid
Uniqueness
Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate is unique due to its specific structural features, such as the combination of a fluorobenzoyl group with a thiophene ring.
Biological Activity
Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound is synthesized through a series of organic reactions that typically involve acylation and substitution reactions. A common synthetic route includes the acylation of 4-fluoroaniline with ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate under basic conditions. The reaction often utilizes potassium carbonate as a base in a solvent like dimethylformamide at elevated temperatures.
Chemical Structure
The structure of this compound features a thiophene ring with an ethyl ester and an amino group attached to a fluorobenzoyl moiety. This unique arrangement contributes to its biological activity.
Biological Activity
Antimicrobial Properties: Research indicates that thiophene derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation in model systems.
Anticancer Activity: Preliminary studies have indicated that this compound may possess anticancer properties. In vitro tests have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of cell cycle regulatory proteins.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Modulation: It may bind to certain receptors involved in inflammation and cancer progression, altering their signaling pathways.
- Oxidative Stress Induction: Some studies suggest that it can increase oxidative stress in cells, leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in inflammatory markers | |
Anticancer | Induction of apoptosis |
Notable Research
- Antimicrobial Study: A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Research: In a model of induced inflammation, the compound was shown to significantly reduce levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
- Cancer Research: A recent investigation into the anticancer properties revealed that the compound could inhibit cell proliferation in human cancer cell lines through mechanisms involving cell cycle arrest .
Properties
Molecular Formula |
C16H16FNO3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H16FNO3S/c1-4-21-16(20)13-9(2)10(3)22-15(13)18-14(19)11-5-7-12(17)8-6-11/h5-8H,4H2,1-3H3,(H,18,19) |
InChI Key |
PIJAQFZTUPYATR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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